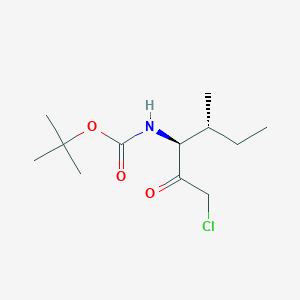
tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is an organic compound that features a tert-butyl group, a carbamate group, and a chlorinated hexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into a precursor molecule. One common method is the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction conditions often involve the use of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chlorine atom and the hexanone moiety differentiates it from other tert-butyl carbamates, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C12H22ClNO3 |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14-11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,16)/t8-,10+/m1/s1 |
InChI Key |
SBYKMTUAOVCQGA-SCZZXKLOSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


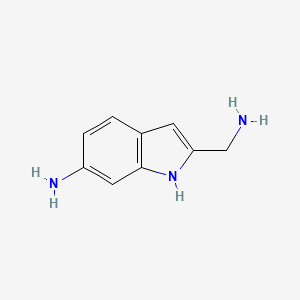
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)



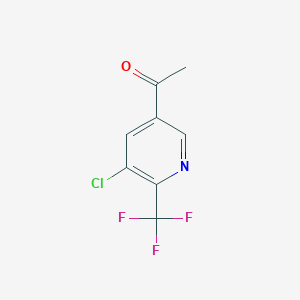


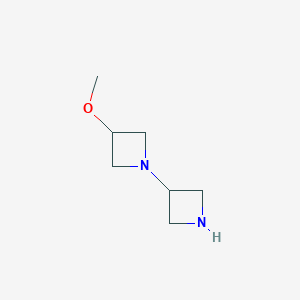

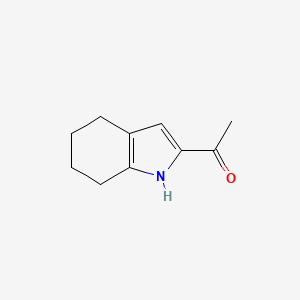

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

